5,5-二氟-2-甲基环庚烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

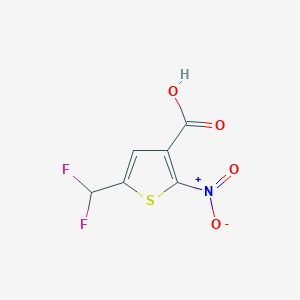

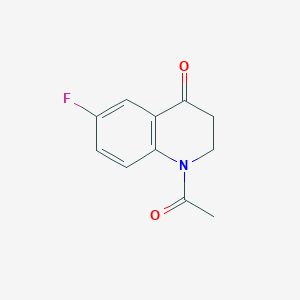

The compound of interest, 5,5-Difluoro-2-methylcycloheptan-1-one, is a fluorinated cycloheptanone derivative. Fluorinated compounds are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which can be leveraged in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of fluorinated cycloheptanone derivatives can be complex due to the challenges associated with the introduction of fluorine atoms into organic molecules. In the context of related compounds, the synthesis of 5-substituted 2-methylcycloheptanones has been achieved with high yields through the treatment of substituted cyclohexanones with diazoethane, followed by equilibration in methanolic sodium carbonate to favor the trans isomer . Although the specific synthesis of 5,5-Difluoro-2-methylcycloheptan-1-one is not detailed, the methodologies applied to similar structures could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorinated cycloheptane derivatives is influenced by the presence of fluorine atoms, which can affect the conformational equilibria due to their electronegativity and size. For instance, studies on 4,4-difluoro-1,1-dimethylcycloheptane have shown that at low temperatures, it predominantly exists in a twist-chair conformation . This suggests that the introduction of fluorine atoms can stabilize certain conformations in cycloheptane derivatives, which may also be true for 5,5-Difluoro-2-methylcycloheptan-1-one.

Chemical Reactions Analysis

The reactivity of fluorinated cycloheptanones can be expected to differ from their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms. For example, the reaction of pentafluorophenyl propynoate under flash vacuum pyrolysis yielded a pentafluorinated cyclohepta[b]furan-2-one, which upon treatment with sodium methoxide, produced a mixture of methoxy-tetrafluoro derivatives . This indicates that fluorinated cycloheptanones can undergo nucleophilic substitution reactions, which could be relevant for the chemical reactions of 5,5-Difluoro-2-methylcycloheptan-1-one.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as increased stability, lipophilicity, and altered boiling points. The presence of fluorine atoms can also lead to high molecular dipoles, as seen in the case of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which has a molecular dipole of 6.2 D . These properties are crucial for the potential applications of fluorinated compounds in various industries. The specific physical and chemical properties of 5,5-Difluoro-2-methylcycloheptan-1-one would need to be determined experimentally, but it can be hypothesized that they would be significantly influenced by the presence of the difluoro groups.

科学研究应用

核磁共振波谱和构象研究:

- 对与5,5-二氟-2-甲基环庚烷-1-酮在结构上相关的环庚烷和环庚烯衍生物的研究,揭示了它们的构象平衡。这些研究对于理解此类化合物的分子结构和行为至关重要 (Glazer et al., 1972)。

杂环化合物的合成:

- 该化合物5,5-二氟-1-甲基-3-吡咯啉-2-酮,是一种衍生物,用于狄尔斯-阿尔德反应以产生宝石二氟杂环化合物,展示了其在合成有机化学中的潜力 (Tajima & Fuchigami, 2002)。

环氟杂环和碳环的合成:

- 该化合物在合成环氟杂环和碳环中起作用,展示了其在创建结构多样且具有潜在生物活性的化合物中的效用 (Ichikawa et al., 2002)。

多氟化合物的合成:

- 基于环庚烷环系的多氟化合物的研究突出了这些化合物的合成和结构性质,这与材料科学和药物学相关 (Dodsworth et al., 1984)。

光致变色研究:

- 对与5,5-二氟-2-甲基环庚烷-1-酮相关的环庚酮衍生物在单晶相中的光致变色反应的研究对材料科学有影响,特别是在光响应材料的开发中 (Irie et al., 2000)。

合成方法开发:

- 使用相关的环庚酮结构生成氟化化合物的合成方法的开发在有机合成和药物生产中很重要 (Fourrière et al., 2012)。

安全和危害

The compound is labeled with the signal word “Danger” and has hazard statements H227, H315, H318, H335 . These indicate that it is combustible, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

5,5-difluoro-2-methylcycloheptan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c1-6-2-4-8(9,10)5-3-7(6)11/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHHCNXCAWSWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CCC1=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-2-methylcycloheptan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![2,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3013911.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)